molecular formula C10H18N4 B13642787 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B13642787
M. Wt: 194.28 g/mol
InChI Key: MRQCYPRBSBYNHT-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features.

    1-(1H-1,2,4-Triazol-1-yl)acetone: A triazole compound with a different substitution pattern.

    1,4-Dimethyl-1H-1,2,3-triazole: A triazole derivative with a different ring structure.

Uniqueness

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a triazole ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H18N4/c1-7-12-10(14(2)13-7)8-3-5-9(11)6-4-8/h8-9H,3-6,11H2,1-2H3

InChI Key

MRQCYPRBSBYNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCC(CC2)N)C

Origin of Product

United States

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